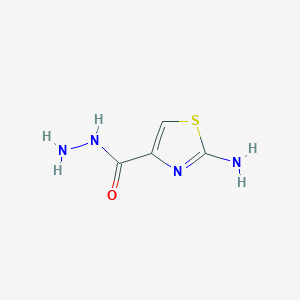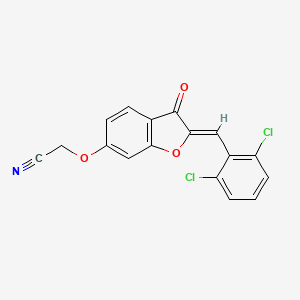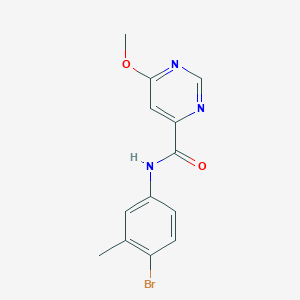![molecular formula C9H9FN2O4 B2444407 (2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid CAS No. 1562378-20-4](/img/structure/B2444407.png)
(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid, also known as FPH1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPH1 is a small molecule inhibitor that targets the Hippo signaling pathway, which is involved in regulating cell growth and proliferation. In
Scientific Research Applications
Computational Peptidology and Drug Design
(2S)-2-[(6-Fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid and related compounds have been studied for their potential in antifungal applications. Computational peptidology, using conceptual density functional theory, has been used to analyze the molecular properties and structures of these compounds. This approach helps in predicting pKa values and bioactivity scores, which are crucial for drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Synthesis of Amidomethylated Pyridines
The synthesis of 2-amidomethylated pyridines, starting from 4-chloro-3-fluoropyridine, is another significant area of research. These methods, including Minisci-type amidomethylation, are essential for developing more efficient and scalable synthesis processes for such compounds. This research is fundamental in organic chemistry and medicinal chemistry for developing new compounds with potential pharmaceutical applications (Papaioannou et al., 2020).
Stereoselective Preparation in Peptide Synthesis
Stereoselective preparation of 3-amino-2-fluoro carboxylic acid derivatives, including those related to (2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid, is crucial in peptide synthesis. These compounds are used in creating cyclic β-peptides and other complex structures. Such research is vital for understanding the structural aspects of peptides and for potential therapeutic applications (Yoshinari et al., 2011).
Antimicrobial Activity
Novel derivatives of (2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid have been synthesized and evaluated for their antimicrobial activity. Such research is significant in the development of new antimicrobial agents, especially in the face of increasing antibiotic resistance (Babu, Srinivasulu, & Kotakadi, 2015).
Crystal Structure Analysis
Understanding the crystal structure of compounds related to (2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid is crucial for determining their physical and chemical properties. This research is fundamental in materials science and chemistry for designing materials with specific properties (Park, Choi, Kwon, & Kim, 2016).
Detection of Cysteine
The development of sensors for detecting cysteine using derivatives of (2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid represents a novel application in biochemistry. Such sensors can be used in various biological and medical research, illustrating the versatility of these compounds (Peng et al., 2020).
Cooligomeric Nanoparticles
Research into the preparation of fluoroalkyl-end-capped cooligomeric nanoparticles containing derivatives of (2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid offers insights into advanced material science. These nanoparticles have potential applications in various fields, including drug delivery systems (Mugisawa, Ohnishi, & Sawada, 2007).
properties
IUPAC Name |
(2S)-2-[(6-fluoropyridine-2-carbonyl)amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c10-7-3-1-2-5(11-7)8(14)12-6(4-13)9(15)16/h1-3,6,13H,4H2,(H,12,14)(H,15,16)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXLCQJRTFHYSG-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)F)C(=O)N[C@@H](CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2444324.png)



(C)OC1(CCC1)C=O](/img/structure/B2444331.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2444332.png)



![(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene](/img/structure/B2444341.png)

![2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2444345.png)

